molecular formula C6H5ClO2S B089508 4-Chlorobenzenesulfinic acid CAS No. 100-03-8

4-Chlorobenzenesulfinic acid

Cat. No.: B089508
CAS No.: 100-03-8
M. Wt: 176.62 g/mol
InChI Key: AOQYAMDZQAEDLO-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfinic acid is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of benzenesulfinic acid, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfinic acid can be synthesized through the sulfonation of chlorobenzene. The process involves the reaction of chlorobenzene with sulfur dioxide and chlorine in the presence of a catalyst, typically aluminum chloride. The reaction conditions include maintaining a temperature range of 50-60°C and ensuring anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In industrial settings, this compound is produced by the continuous sulfonation of chlorobenzene using sulfuric acid. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through crystallization or distillation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 4-chlorobenzenesulfonic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to 4-chlorobenzenethiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinic acid group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: 4-Chlorobenzenesulfonic acid.

    Reduction: 4-Chlorobenzenethiol.

    Substitution: Various sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-Chlorobenzenesulfinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions involving sulfinic acids.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: this compound is utilized in the production of polymers and resins, where it acts as a stabilizer and cross-linking agent.

Mechanism of Action

The mechanism of action of 4-chlorobenzenesulfinic acid involves its ability to participate in redox reactions. The sulfinic acid group can undergo oxidation or reduction, making it a versatile intermediate in various chemical processes. The molecular targets include enzymes that catalyze sulfoxidation and sulfonation reactions. Pathways involved include the formation of sulfonic acids and thiols, which are crucial in metabolic and synthetic pathways.

Comparison with Similar Compounds

  • 4-Chlorobenzenesulfonic acid
  • 4-Chlorobenzenethiol
  • Benzenesulfinic acid
  • Benzenesulfonic acid

Comparison: 4-Chlorobenzenesulfinic acid is unique due to the presence of both a chlorine atom and a sulfinic acid group, which imparts distinct reactivity compared to its analogs. For instance, 4-chlorobenzenesulfonic acid is more stable and less reactive in redox reactions, while 4-chlorobenzenethiol is more prone to oxidation. Benzenesulfinic acid lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

4-chlorobenzenesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQYAMDZQAEDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5024768
Record name 4-Chlorobenzenesulphinic acid
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Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-03-8
Record name 4-Chlorobenzenesulfinic acid
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Record name 4-Chlorobenzenesulfinic acid
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Record name Benzenesulfinic acid, 4-chloro-
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Record name 4-Chlorobenzenesulphinic acid
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Record name p-chlorobenzenesulphinic acid
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Record name 4-CHLOROBENZENESULFINIC ACID
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Synthesis routes and methods

Procedure details

Thus, in a typical procedure, p-chlorobenzene sulfonyl chloride (24 g, 0.115 mol) was added to 250 ml H2O and the resulting suspension was cooled to 0° C. and stirred for 1 hour. Sodium sulfite (15.1 g, 0.120 mol) was then added and the reaction kept at 0° C., and a pH of 7.5 was maintained by addition of 15 percent NaOH using a pH-stat. After two hours the reaction was allowed to warm to 25° C. and stirred for an additional five hours. The resulting clear solution was filtered, the filtrate cooled to 0° C. and 12N HCl at 0° C. was added to the filtrate. The resulting precipitate was collected by filtration and dried under vacuum, to give p-chlorobenzenesulfinic acid as a white solid, 17.3 g (85 percent) mp 94°-96° C. (lit 93°-96° C.). The salt was generated by slurrying the acid in an EtOH/NaOH solution containing an excess of base. The sodium salt was purified by recrystallization from EtOH. Other metal sulfinate catalysts useful according to the present invention are similarly prepared.
Quantity
24 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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